![molecular formula C23H19N3O4S B4713263 N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B4713263.png)
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide
Vue d'ensemble
Description
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide, also known as QM-B, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QM-B is a quinazoline derivative that has shown promising results in preclinical studies as a potent anti-cancer agent.
Mécanisme D'action
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide exerts its anti-cancer effects by targeting multiple signaling pathways that are dysregulated in cancer cells. This compound inhibits the activation of PI3K/AKT pathway by downregulating the expression of PI3K and AKT. This compound also inhibits the activation of MAPK/ERK pathway by downregulating the expression of MEK and ERK. This compound inhibits the activation of JAK/STAT pathway by downregulating the expression of JAK and STAT. This compound also inhibits the expression of VEGF and MMP-9, which are involved in angiogenesis and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells and tissues. This compound does not affect the proliferation and viability of normal human fibroblasts and endothelial cells. This compound does not induce significant changes in the body weight, organ weight, and hematological parameters in animal models. This compound has been shown to have good pharmacokinetic properties, including high solubility, permeability, and stability.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide has several advantages for lab experiments. This compound is a potent and selective inhibitor of cancer cell growth, which makes it an ideal candidate for studying cancer biology and drug discovery. This compound has good pharmacokinetic properties, which make it suitable for in vivo studies. This compound has minimal toxicity in normal cells and tissues, which minimizes the risk of side effects. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. This compound is also expensive to synthesize, which limits its availability for large-scale studies.
Orientations Futures
There are several future directions for N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide research. First, more studies are needed to elucidate the mechanism of action of this compound in cancer cells. Second, more studies are needed to optimize the synthesis method and purification methods of this compound to improve its yield and purity. Third, more studies are needed to evaluate the efficacy of this compound in animal models of cancer. Fourth, more studies are needed to evaluate the potential of this compound as a combination therapy with other anti-cancer agents. Fifth, more studies are needed to evaluate the potential of this compound as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.
Applications De Recherche Scientifique
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT. This compound also inhibits angiogenesis and metastasis in cancer cells.
Propriétés
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-29-17-5-4-6-18(13-17)30-14-15-9-11-16(12-10-15)21(27)25-26-22(28)19-7-2-3-8-20(19)24-23(26)31/h2-13H,14H2,1H3,(H,24,31)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUAQDITCFWEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4NC3=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4713181.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide](/img/structure/B4713186.png)
![1-(diphenylmethyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4713190.png)
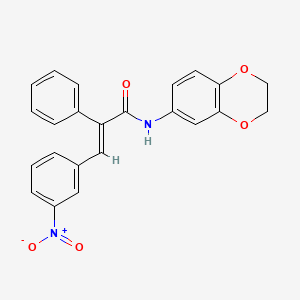
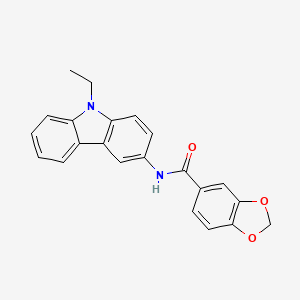
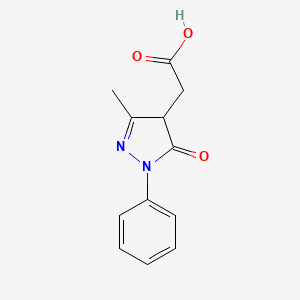
![N-[2-(4-methoxyphenyl)ethyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4713214.png)
![1-(difluoromethyl)-3,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4713227.png)
![N-(2,4-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4713233.png)
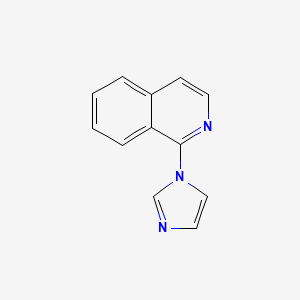
![methyl 1-[2-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4713251.png)
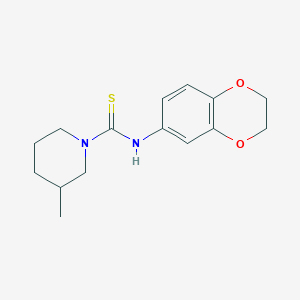
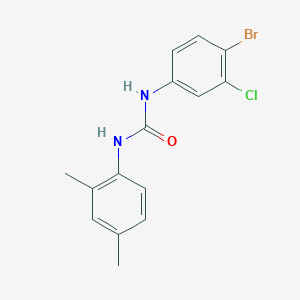
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4713270.png)